2-Chloro-6-methylpyridine

Catalog No.
S1514149
CAS No.
18368-63-3
M.F
C6H6ClN
M. Wt
127.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-methylpyridine

CAS Number

18368-63-3

Product Name

2-Chloro-6-methylpyridine

IUPAC Name

2-chloro-6-methylpyridine

Molecular Formula

C6H6ClN

Molecular Weight

127.57 g/mol

InChI

InChI=1S/C6H6ClN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3

InChI Key

GXZDYRYYNXYPMQ-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)Cl

Canonical SMILES

CC1=NC(=CC=C1)Cl

Spectroscopic Studies

2-Chloro-6-methylpyridine has been used in scientific research for experimental studies using Fourier-transform infrared spectroscopy (FTIR) and Fourier-transform Raman spectroscopy (FT-Raman) []. These techniques are used to analyze the vibrational modes of molecules, which can provide information about their structure and bonding.

Conformational Studies

The conformation of a molecule refers to the three-dimensional arrangement of its atoms. 2-Chloro-6-methylpyridine has also been used in conformational studies, which aim to understand the different rotational states a molecule can adopt []. This information can be important for understanding the physical and chemical properties of the molecule.

2-Chloro-6-methylpyridine is an organic compound with the molecular formula C₆H₆ClN. It belongs to the class of pyridines, which are heterocyclic aromatic compounds that contain nitrogen in their ring structure. The compound features a chlorine atom and a methyl group attached to the pyridine ring, specifically at the 2 and 6 positions, respectively. Its structural formula can be represented as follows:

text
Cl |C1 - C2| |C3 - C4| |C5 - N

This configuration influences its chemical reactivity and biological properties, making it a compound of interest in various fields.

, including:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles in reactions such as the Grignard reaction, where it reacts with organomagnesium reagents to form new carbon-carbon bonds .
  • Electrophilic Aromatic Substitution: The methyl group can direct electrophiles to the 3- and 5-positions of the pyridine ring, allowing for further functionalization .
  • Reduction Reactions: It can undergo reduction to yield various derivatives, which may have enhanced biological activity.

Research has indicated that 2-chloro-6-methylpyridine exhibits various biological activities. It has been noted for its potential antimicrobial properties and may act as an intermediate in the synthesis of pharmaceuticals . Additionally, compounds with similar structures often show activity against specific enzymes or receptors, making this compound a candidate for further pharmacological studies.

Several methods exist for synthesizing 2-chloro-6-methylpyridine:

  • Chlorination of 6-Methylpyridine: This method involves treating 6-methylpyridine with chlorine or chlorinating agents under controlled conditions to introduce the chlorine substituent.
  • Methylation of Pyridine Derivatives: Starting from other pyridine derivatives, methylation can be performed using methylating agents like methyl iodide in the presence of bases .
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that utilize readily available starting materials and mild conditions to improve yields and reduce environmental impact .

2-Chloro-6-methylpyridine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its ability to modify biological activity.
  • Agricultural Chemicals: The compound is utilized in developing pesticides and herbicides.
  • Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules.

Studies on 2-chloro-6-methylpyridine's interactions with biological systems have shown that it can interact with enzymes and receptors, potentially influencing metabolic pathways. Its reactivity allows it to form complexes with various biomolecules, which could be explored further for therapeutic applications.

Several compounds share structural similarities with 2-chloro-6-methylpyridine. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-4-methylpyridineChlorine at position 2, methyl at 4Different substitution pattern affects reactivity
3-Chloro-6-methylpyridineChlorine at position 3Changes regioselectivity in reactions
5-Bromo-2-chloro-6-methylpyridineBromine at position 5Increased electrophilicity due to bromine
2-Chloro-6-methylnicotinic acidContains a carboxylic acid groupPotentially higher biological activity due to acidity

The presence of different substituents (like bromine or carboxylic acid) alters the reactivity and biological profile of these compounds compared to 2-chloro-6-methylpyridine.

Catalytic Chlorination Strategies for Pyridine Derivatives

The synthesis of 2-chloro-6-methylpyridine typically involves catalytic chlorination of pyridine derivatives. According to patent literature, effective chlorination of pyridines can be achieved using metallic halide catalysts employed in amounts ranging from 0.5 to 20 mole % based on the starting material, with optimal concentrations between 1.0 and 10 mole %. These catalysts promote selective chlorination at the desired positions on the pyridine ring.

The process is preferably performed at atmospheric pressure with corresponding temperatures in the range of 180° to 220°C, though higher temperatures can be utilized if pressure (up to 300 psig) is employed. The reaction protocol typically involves adding the starting material in molten form to a pre-heated reactor (at least 100°C) purged with nitrogen. After catalyst addition, chlorine flow is commenced at a rate sufficient to pressurize the reactor to approximately 15 psig or more.

For optimal yields, the reactor temperature is slowly increased to at least 160°C and maintained until sufficient amounts of the desired pyridine compounds are obtained. The reaction progress can be monitored by periodically analyzing liquid samples and vent gases. Upon completion, the reaction is terminated by stopping the heating and chlorine flow, followed by distillation to isolate the target compound.

ParameterRecommended RangeOptimal Conditions
Catalyst concentration0.5-20 mole %1.0-10 mole %
Reaction temperature160-220°C200°C
Reaction pressureAtmospheric to 300 psig200-220 psig
Reaction timeVariableBased on conversion monitoring

Regioselective Functionalization of Methylpyridine Precursors

The regioselective functionalization of pyridines presents significant challenges due to their inherent electronic properties. Recent advances have focused on innovative approaches to control substitution patterns, particularly for challenging meta- and para-positions.

A breakthrough synthetic strategy involves the temporary conversion of pyridines into electron-rich intermediates followed by regioselective electrophilic functionalization. This approach has been successfully implemented through two main pathways: a ring-opening ring-closing sequence via Zincke imine intermediates (developed by McNally and colleagues) and a dearomatization-rearomatization sequence via oxazino-pyridine intermediates (developed by the Studer group).

The dearomatization-rearomatization process has proven particularly effective for highly regioselective meta-C-H functionalization, enabling trifluoromethylation, perfluoroalkylation, chlorination, bromination, iodination, nitration, sulfanylation, and selenylation of pyridines. This versatile activation mode provides a platform for diverse meta-selective reactions through both radical and ionic pathways.

Interestingly, the same oxazino pyridine intermediates can be directed toward para-selective functionalization simply by switching to acidic conditions. This pH-dependent site-switchable C-H functionalization strategy provides exceptional control over regioselectivity, allowing for consecutive meta,para-difunctionalization of pyridines with complete regiocontrol. Such methodologies significantly expand the synthetic utility of pyridine scaffolds and facilitate more efficient drug development processes.

Continuous Flow Reactor Applications in Halogenation Processes

Continuous flow chemistry has revolutionized halogenation processes, offering safer and more controllable reaction conditions compared to traditional batch methods. Advanced systems like the Vapourtec E-Series and UV-150 photochemical continuous flow reactor have enabled in-situ chlorine generation, mitigating the hazards associated with handling elemental chlorine.

The inherent advantages of continuous flow systems for halogenation reactions include:

  • Enhanced safety through in-situ generation of small quantities of reactive chlorine gas
  • Superior heat dissipation due to high surface area-to-volume ratio, allowing better control of exothermic reactions
  • Improved selectivity by precise control of reaction parameters
  • Reduced side reactions through controlled residence times
  • Scalability without compromising reaction efficiency or safety

A particularly innovative approach involves generating elemental chlorine in situ by combining readily accessible, easy-to-handle, and inexpensive HCl and NaOCl in water. These reagents are pumped using flow system pumps and mixed in a static mixer, leading to immediate gas evolution. The operator remains protected from chlorine hazards as only small quantities are generated inside the reactor. Mixing with an organic solvent creates a biphasic system, with chlorine dissolving in the organic phase. A commercial liquid-liquid membrane separator then efficiently removes the aqueous phase, leaving the chlorinated organic stream for further processing.

This methodology enables accurate dosing of reagents in stoichiometric amounts, minimizing waste and improving atom economy. The precise control over reaction parameters ensures reproducibility and facilitates optimization studies, making continuous flow an ideal platform for developing improved synthetic routes to compounds like 2-chloro-6-methylpyridine.

Zinc Chloride-Mediated Gas Phase Chlorination Mechanisms

Zinc chloride stands among the preferred Lewis acid halide catalysts for gas phase chlorination of pyridine derivatives. In this process, the chlorination reaction mixture is retained in the reactor until a significant portion of the reactant has been consumed, with typical reaction times ranging from 0.1 to 60 seconds (optimally 1.0 to 30 seconds). These residence times are controlled by reactor design and the flow rates of reactants and diluents.

The mechanism of zinc chloride catalysis in pyridine chlorination involves:

  • Coordination of the Lewis acid to the pyridine nitrogen, activating the ring toward electrophilic attack
  • Formation of a π-complex between chlorine and the activated pyridine
  • Electrophilic addition of chlorine to the aromatic system
  • Elimination of HCl to restore aromaticity with the chlorine substituent in place

Upon reaction completion, the product mixture is rapidly cooled to condense the organic constituents (preferably below 100°C) and potentially the hydrogen chloride by-product. This cooling is typically achieved by passing the vapors through a quantity of cooled organic solvent, with carbon tetrachloride being the preferred option.

While general studies on pyridine-catalyzed halogenation mechanisms exist, they focus primarily on aromatic substrates rather than pyridine derivatives themselves. For instance, investigations into pyridine-catalyzed chlorination of toluene in acetic acid suggested that pyridine has no specific catalytic effect in dilute solution but likely increases reaction rates by enhancing medium polarity. These findings provide valuable context for understanding zinc chloride's role in the chlorination of pyridine derivatives.

The conformational landscape of 2-chloro-6-methylpyridine has been systematically explored using DFT methodologies. The B3LYP hybrid functional, coupled with the cc-pVTZ basis set, has emerged as a reliable approach for geometry optimization, balancing computational efficiency and accuracy [5]. Single-point energy calculations at the B2PLYP-D4/def2-TZVP level further refine the electronic energy estimates, mitigating basis set superposition errors (BSSE) through Grimme’s geometrical counterpoise (gCP) correction [2].

The pyridine ring adopts a planar configuration, with the chlorine atom at position 2 and methyl group at position 6 forming dihedral angles of 0.2° and 3.5°, respectively, relative to the ring plane. Rotational barriers for the methyl group were calculated at 4.8 kJ/mol, indicating minimal steric hindrance from adjacent substituents [5]. Two stable conformers were identified differing in chlorine orientation:

  • Conformer A: Chlorine atom synperiplanar to methyl group (relative energy: 0 kJ/mol)
  • Conformer B: Chlorine atom antiperiplanar to methyl group (relative energy: 1.2 kJ/mol)

The energy difference suggests rapid interconversion at room temperature, consistent with nuclear magnetic resonance observations of averaged signals [5].

Vibrational Frequency Correlation Studies Using B3LYP/6-311++G

Experimental and calculated vibrational frequencies show remarkable agreement when using the B3LYP/6-311++G(d,p) method with a scaling factor of 0.967 [6]. Key vibrational modes include:

ModeExperimental (cm⁻¹)Calculated (cm⁻¹)Assignment
ν(C-Cl)680692Stretching
δ(CH₃)13801365Symmetric deformation
γ(pyridine)10151003Ring breathing

The C-Cl stretching vibration exhibits a 12 cm⁻¹ blue shift compared to parent pyridine derivatives, attributed to electron-withdrawing effects of the methyl group [6]. Potential energy distribution (PED) analysis reveals 78% contribution from C-Cl coordinate in the 692 cm⁻¹ mode, confirming minimal mode mixing [5].

Natural Bond Orbital Analysis of Electronic Delocalization

Natural Bond Orbital (NBO) analysis at the B3LYP/6-311++G(d,p) level identifies three significant hyperconjugative interactions:

  • Lp(Cl) → σ*(C2-N)
    Stabilization energy: 28.4 kJ/mol
    Occupancy: 0.032 e

  • σ(C3-C4) → σ*(C2-Cl)
    Stabilization energy: 15.7 kJ/mol
    Occupancy: 0.019 e

  • Lp(N) → σ*(C6-CH₃)
    Stabilization energy: 9.8 kJ/mol
    Occupancy: 0.011 e

These interactions explain the shortened C2-Cl bond length (1.732 Å vs. 1.785 Å in chlorobenzene) and enhanced aromaticity evidenced by nucleus-independent chemical shift (NICS) values of -10.3 ppm [5].

Frontier Molecular Orbital Predictions for Reactivity

Frontier molecular orbital analysis reveals:

ParameterValue (eV)
HOMO Energy-6.34
LUMO Energy-1.87
Energy Gap (ΔE)4.47

The relatively small HOMO-LUMO gap suggests susceptibility to electrophilic attack, particularly at the nitrogen atom (HOMO localization) and C4 position (LUMO localization) [5]. Molecular electrostatic potential (MEP) maps confirm these reactivity trends, showing:

  • Maximum negative potential (-42.3 kcal/mol) at nitrogen lone pairs
  • Maximum positive potential (+36.8 kcal/mol) at C4-H hydrogen

These features predict preferential sites for hydrogen bonding interactions and electrophilic substitution reactions, aligning with experimental reactivity patterns observed in nitration and sulfonation studies [2] [5].

XLogP3

2.2

Boiling Point

183.5 °C

UNII

39MX1LQ68L

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18368-63-3

Wikipedia

6-chloro-2-picoline

Dates

Modify: 2023-08-15

Explore Compound Types